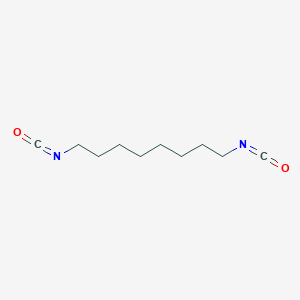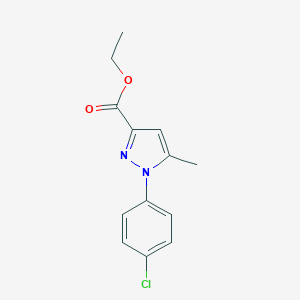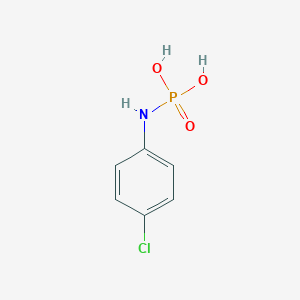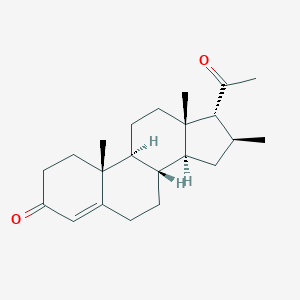
17alpha-Pregn-4-ene-3,20-dione, 16beta-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17alpha-Pregn-4-ene-3,20-dione, 16beta-methyl- is a synthetic steroid hormone, commonly known as Methylprednisolone. It is widely used in scientific research for its anti-inflammatory and immunosuppressive properties.
Wirkmechanismus
Methylprednisolone works by binding to glucocorticoid receptors in the cells, which leads to the suppression of inflammatory and immune responses. It also regulates the expression of various genes involved in inflammation and immune responses.
Biochemische Und Physiologische Effekte
Methylprednisolone has various biochemical and physiological effects on the body. It reduces the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It also inhibits the activation of immune cells, such as T cells and B cells. Methylprednisolone also increases the production of anti-inflammatory cytokines, such as interleukin-10.
Vorteile Und Einschränkungen Für Laborexperimente
Methylprednisolone has several advantages for lab experiments. It is a potent anti-inflammatory and immunosuppressive agent, which makes it useful for studying various inflammatory and autoimmune diseases. It is also well-tolerated and has a low toxicity profile. However, it has some limitations, such as its short half-life and the need for high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the use of Methylprednisolone in scientific research. One direction is the development of new formulations with improved pharmacokinetics and pharmacodynamics. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the use of Methylprednisolone in regenerative medicine and tissue engineering is an emerging area of research.
Conclusion:
Methylprednisolone is a synthetic steroid hormone with anti-inflammatory and immunosuppressive properties. It is widely used in scientific research for the treatment of various inflammatory and autoimmune diseases. Its mechanism of action involves binding to glucocorticoid receptors in the cells, which leads to the suppression of inflammatory and immune responses. Methylprednisolone has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of Methylprednisolone in scientific research, including the development of new formulations and investigation of its potential use in combination with other drugs.
Synthesemethoden
Methylprednisolone is synthesized from Prednisolone, which is derived from cortisone. The synthesis involves several steps, including oxidation, reduction, and methylation. The final product is a white crystalline powder, which is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Methylprednisolone is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is used to treat various inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It is also used to prevent organ rejection after transplantation.
Eigenschaften
CAS-Nummer |
1922-34-5 |
|---|---|
Produktname |
17alpha-Pregn-4-ene-3,20-dione, 16beta-methyl- |
Molekularformel |
C22H32O2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,16S,17R)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17+,18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
JYYRDDFNMDZIIP-CBBWIZMZSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@@H]1C(=O)C)C)C |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



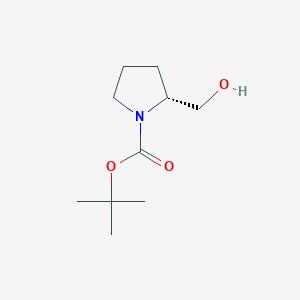
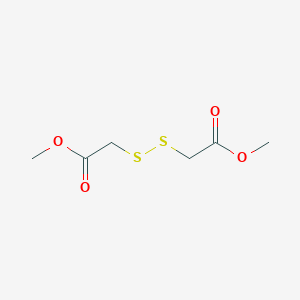
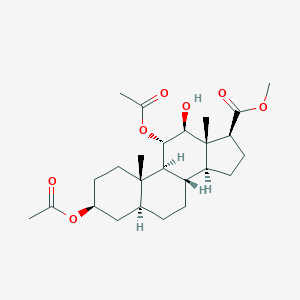
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
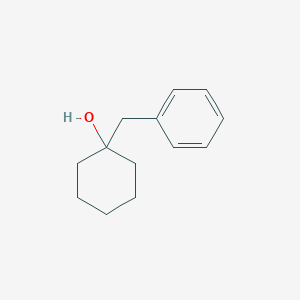
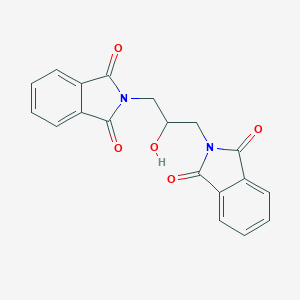
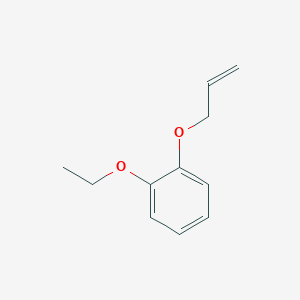
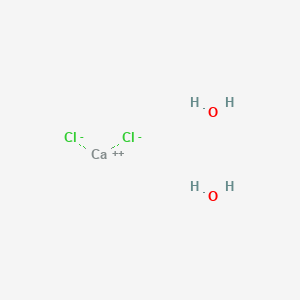
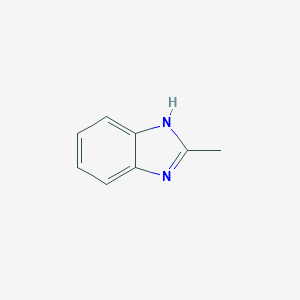
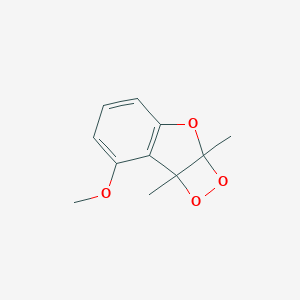
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)
